molecular formula C16H19ClN2O3 B12922027 2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile

2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile

Cat. No.: B12922027
M. Wt: 322.78 g/mol
InChI Key: JEUAIQHHAYLESJ-WYQXTGKHSA-N
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Description

The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is not possible to provide detailed information about its synthesis, reactions, applications, mechanism of action, or comparisons with similar compounds.

Preparation Methods

Since “N/A” is not a specific chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it.

Chemical Reactions Analysis

As “N/A” does not correspond to a particular chemical substance, it does not undergo any chemical reactions. Consequently, there are no common reagents, conditions, or major products to discuss.

Scientific Research Applications

Given that “N/A” is not a defined chemical compound, it does not have any scientific research applications in chemistry, biology, medicine, or industry.

Mechanism of Action

Since “N/A” is not an actual chemical entity, there is no mechanism of action, molecular targets, or pathways involved.

Comparison with Similar Compounds

As “N/A” is not a specific compound, it cannot be compared with other similar compounds. There are no unique properties or similar compounds to list.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

2-chloro-3-methyl-4-[(1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile

InChI

InChI=1S/C16H19ClN2O3/c1-9-11(4-3-10(7-18)14(9)17)19-12-5-15(2,21)8-16(19,22)6-13(12)20/h3-4,12-13,20-22H,5-6,8H2,1-2H3/t12-,13?,15-,16+/m0/s1

InChI Key

JEUAIQHHAYLESJ-WYQXTGKHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2[C@H]3C[C@](C[C@@]2(CC3O)O)(C)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C3CC(CC2(CC3O)O)(C)O

Origin of Product

United States

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